4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile typically involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 4-[3-(Hydroxy)phenyl]-3-oxobutanenitrile.
Reduction: Formation of 4-[3-(Methyloxy)phenyl]-3-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: Similar in structure due to the presence of methoxy groups on the phenyl ring.
2-Chloro-3,4-dimethoxybenzyl alcohol: Contains methoxy groups and is used in pharmaceutical applications.
Uniqueness
4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-2-3-9(8-11)7-10(13)5-6-12/h2-4,8H,5,7H2,1H3 |
InChI Key |
KBIAXWASMBOMFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.